molecular formula C14H10BrFO2 B1292348 2-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 951885-97-5

2-Bromo-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1292348
CAS No.: 951885-97-5
M. Wt: 309.13 g/mol
InChI Key: JWULDKRPAFHYEA-UHFFFAOYSA-N
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Description

2-Bromo-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2 It is a derivative of benzophenone, where the phenyl rings are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: The introduction of a fluorine atom into the benzene ring. This can be done using fluorinating agents such as hydrogen fluoride (HF) or silver fluoride (AgF).

    Methoxylation: The introduction of a methoxy group (-OCH3) into the benzene ring. This can be achieved using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale bromination, fluorination, and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of iodinated, chlorinated, or other substituted benzophenones.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-3’-fluoro-4’-methoxybenzophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzophenone
  • 3-Bromo-4-fluorophenol
  • 4-Bromo-2-fluorobenzotrifluoride

Uniqueness

2-Bromo-3’-fluoro-4’-methoxybenzophenone is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzophenone scaffold. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWULDKRPAFHYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215006
Record name Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-97-5
Record name Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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